5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 947271-63-8, molecular formula: C₁₂H₁₁N₃O₂) is a triazole-based heterocyclic compound characterized by a cyclopropyl substituent at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 4 . The compound is synthesized via azide-alkyne 1,3-dipolar cycloaddition, a widely employed method for triazole derivatives, followed by oxidation of aldehyde intermediates to carboxylic acids .
Properties
IUPAC Name |
5-cyclopropyl-1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-11(8-6-7-8)15(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJMKXJTVDBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is often catalyzed by copper(I) salts. The reaction conditions generally include:
Solvent: Dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to 80°C
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency and yield of the reaction .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of alkylated triazoles
Scientific Research Applications
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or form hydrogen bonds with biological macromolecules, affecting their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Triazole Carboxylic Acid Derivatives
Triazole carboxylic acids are pharmacologically significant due to their diverse bioactivity. Structural variations in substituents at positions 1, 4, and 5 critically influence their physicochemical properties and biological efficacy. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
*GP (Growth Percentage): Lower values indicate higher growth inhibition.
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., trifluoromethyl at position 5) enhance antiproliferative activity. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits a GP of 68.09% against NCI-H522 lung cancer cells, outperforming analogues with methyl or cyclopropyl substituents .
- Heteroaromatic substituents (e.g., thiazol-2-yl at position 1) improve target specificity. The thiazole ring in 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid facilitates interactions with kinase domains, contributing to its 40% growth inhibition .
Carboxylic acid vs. Ester Derivatives: Ethyl ester derivatives (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) show reduced polarity, enhancing membrane permeability but requiring metabolic activation for efficacy .
Synthetic Accessibility :
- Derivatives with simple alkyl groups (e.g., methyl, isopropyl) are synthesized in fewer steps compared to those requiring functionalized aryl or heteroaryl substituents .
Biological Activity
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C12H11N3O2
- Molecular Weight : 229.23 g/mol
- CAS Number : 1155462-84-2
- SMILES Notation : C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)O
The compound features a triazole ring, which is known for its diverse biological activities. The cyclopropyl and phenyl substituents contribute to its unique chemical properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yields and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 1H-triazole compounds have shown promising antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | Reference |
|---|---|---|---|
| 5-Cyclopropyl-1-phenyltriazole | Jurkat T-cells | 0.15 | |
| N-(4-thiocyanatophenyl)-1H-triazole | K562 (leukemia) | 0.65 |
The mechanism of action involves the induction of apoptosis through DNA damage and mitochondrial dysfunction, as evidenced by morphological changes in treated cells.
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth effectively:
| Activity Type | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 32 μg/mL | |
| Antifungal | C. albicans | 16 μg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
Inhibitory activity against xanthine oxidase has been reported for various triazole derivatives, including those structurally related to 5-cyclopropyl-1-phenyltriazole:
This activity is particularly relevant in the context of hyperuricemia treatment.
Case Studies
Several case studies have illustrated the therapeutic potential of triazole derivatives:
- Anticancer Study : A study evaluated the effects of various triazole derivatives on leukemia cell lines. The results indicated that specific modifications to the triazole structure enhanced cytotoxicity and selectivity against cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of triazole compounds against resistant strains of bacteria. The results demonstrated significant inhibition at low concentrations, suggesting a viable path for drug development against infections caused by resistant organisms .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups influencing the reactivity of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid?
- Answer : The compound contains a triazole ring, cyclopropyl group, phenyl substituent, and carboxylic acid moiety. The carboxylic acid enables participation in acid-base reactions, esterifications, and coordination chemistry, while the triazole ring allows for π-π stacking and hydrogen bonding. The cyclopropyl group introduces steric constraints and electronic effects that influence regioselectivity in reactions like nucleophilic substitutions or cross-couplings. Structural characterization via X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy (¹H/¹³C) confirms these features .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer : Two primary methods are:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Cyclopropylacetylene reacts with phenyl azide to form the triazole core, followed by oxidation of a propargyl precursor to introduce the carboxylic acid group .
- Post-functionalization : A pre-formed triazole scaffold undergoes cyclopropanation via Simmons-Smith conditions and subsequent carboxylation using CO₂ under palladium catalysis .
Optimization involves adjusting reaction time (6–24 h), temperature (60–100°C), and catalysts (e.g., CuI for CuAAC) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of triazole-carboxylic acid derivatives?
- Answer : Structural discrepancies (e.g., tautomerism or conformational flexibility) may lead to conflicting bioactivity data. High-resolution X-ray structures refined with SHELXL can identify dominant tautomeric forms (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and hydrogen-bonding networks critical for target binding. For example, the carboxylic acid’s orientation (syn/anti) affects interactions with enzymes like cytochrome P450 or kinases . Pairing crystallography with molecular docking (e.g., AutoDock Vina) clarifies structure-activity relationships (SAR) .
Q. What experimental strategies mitigate low yields in the carboxylation step during synthesis?
- Answer : Low yields often arise from CO₂ diffusion limitations or side reactions. Methodological improvements include:
- Microwave-assisted synthesis : Enhances reaction efficiency (yield increase by 15–20%) via uniform heating .
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves CO₂ solubility in organic solvents .
- In situ FTIR monitoring : Tracks carboxylation progress to optimize reaction termination .
Post-synthesis purification via recrystallization (acetic acid/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How do electronic effects of the cyclopropyl group impact pharmacological activity compared to alkyl substituents?
- Answer : The cyclopropyl group’s bent geometry and hyperconjugation alter electron density on the triazole ring, modulating binding to targets like fungal CYP51 or tubulin. Compared to linear alkyl chains (e.g., methyl or ethyl), cyclopropane enhances metabolic stability (reduced CYP450 oxidation) and increases logP by ~0.5 units, improving blood-brain barrier penetration. SAR studies show a 2–3× potency boost in antifungal assays compared to 5-methyl analogs .
Q. What analytical techniques are optimal for characterizing batch-to-batch variability in this compound?
- Answer :
- HPLC-MS : Detects impurities (e.g., unreacted azides or carboxylation byproducts) with a C18 column (ACN/water + 0.1% formic acid) .
- DSC/TGA : Identifies polymorphic forms affecting solubility and stability .
- X-ray powder diffraction (XRPD) : Confirms crystallinity consistency across batches .
- ¹H NMR DOSY : Differentiates aggregates or solvates in solution .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Answer : Discrepancies arise from pH-dependent ionization of the carboxylic acid group (pKa ~4.5). In acidic conditions (pH < 3), the protonated form dominates, reducing aqueous solubility (<1 mg/mL). At neutral/basic pH, deprotonation increases solubility (>10 mg/mL in PBS). Solubility in organic solvents (e.g., DMSO, ethanol) is consistently high (>50 mg/mL) due to the lipophilic phenyl and cyclopropyl groups. Standardize solubility assays using USP phosphate buffers and nephelometry for reproducibility .
Methodological Recommendations
- Crystallography : Use SHELXTL for refinement and WinGX/ORTEP for visualization .
- Bioactivity Screening : Prioritize cell lines with triazole-sensitive targets (e.g., NCI-H522 lung cancer or LOX IMVI melanoma) .
- Synthetic Scale-up : Employ flow chemistry for carboxylation steps to improve CO₂ utilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
